molecular formula C11H13NO3 B12420771 3,5,6-Trihydroxy-1-isopropylindole-d7

3,5,6-Trihydroxy-1-isopropylindole-d7

Cat. No.: B12420771
M. Wt: 214.27 g/mol
InChI Key: OGRIJODCJMPIOE-NWOXSKRJSA-N
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Description

3,5,6-Trihydroxy-1-isopropylindole-d7 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is a deuterated form of 3,5,6-Trihydroxy-1-isopropylindole, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its metabolic pathways, making it valuable for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trihydroxy-1-isopropylindole-d7 typically involves multiple steps, starting from commercially available precursors. The process may include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and purity. This can include continuous flow reactions, use of catalysts, and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trihydroxy-1-isopropylindole-d7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the indole.

Scientific Research Applications

3,5,6-Trihydroxy-1-isopropylindole-d7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-Trihydroxy-1-isopropylindole-d7 involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The deuterated form may exhibit altered metabolic stability and reduced toxicity compared to its non-deuterated counterpart .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-Trihydroxy-1-isopropylindole-d7 is unique due to its deuterated nature, which can enhance its stability and provide distinct advantages in research and industrial applications. The presence of multiple hydroxyl groups and an isopropyl group further contributes to its versatility and reactivity .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

214.27 g/mol

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indole-3,5,6-triol

InChI

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3/i1D3,2D3,6D

InChI Key

OGRIJODCJMPIOE-NWOXSKRJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=C(C2=CC(=C(C=C21)O)O)O

Canonical SMILES

CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O

Origin of Product

United States

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